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Introduction

4p-PDOT, also known as 4-phenyl-2-propionamidotetralin, is a potent and selective antagonist
of the melatonin receptor 2 (MT2).[1][2][3][4] Its high affinity and selectivity for the MT2 subtype
over the MT1 subtype make it an invaluable pharmacological tool for elucidating the
physiological and pathophysiological roles of MT2 receptors.[1][2][3][5] This technical guide
provides a comprehensive overview of the chemical structure, properties, and key experimental
methodologies related to 4p-PDOT, intended to support researchers in its application.

Chemical Structure and Identification

4p-PDOT is a synthetic molecule with the systematic IUPAC name N-((2R,4R)-4-phenyl-
1,2,3,4-tetrahydronaphthalen-2-yl)propionamide for its cis-isomer.[6]
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Identifier Value

IUPAC Name cis-4-Phenyl-2-propionamidotetralin[7]
Synonyms 4-phenyl-2-propionamidotetralin, AH 024[7][8]
CAS Number 134865-74-0[1][8]

Molecular Formula

C19H21NO[4]

Molecular Weight

279.38 g/mol [4]

Canonical SMILES

CCC(=O)N[C@H]1C--INVALID-LINK--
c2ccccc2Cl[4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4p-PDOT is presented

below. It is important to note that some of these values are predicted and should be confirmed

experimentally.

Property Value Source
Melting Point 166 °C [8]
Boiling Point (Predicted) 480.1 £45.0 °C [8]
Density (Predicted) 1.11 + 0.1 g/cm3 [8]

pKa Not available in search results
N Soluble in DMSO and
Solubility
ethanol[5][9]
Synthesis

The synthesis of cis-4-phenyl-2-propionamidotetralin (4p-PDOT) has been described as a

diastereoselective process.[10] The general synthetic strategy involves the conversion of 4-

phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction.[10]
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A detailed, step-by-step experimental protocol is not fully available in the provided search
results. However, the key transformation involves the following conceptual steps:

(4-phenyl-2-tetra|one)

ropionamide, catalyst

(Enamide Intermediate)

iastereoselective reduction

(cis-4-phenyI-2-propionamidotetralin (4p—PDOT))

Click to download full resolution via product page

Caption: General synthetic scheme for cis-4p-PDOT.

Spectroscopic Characterization

While specific spectra for 4p-PDOT are not readily available in the search results, the following
are the expected key features based on its structure and common analytical techniques used
for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Expected signals would include aromatic protons from the phenyl and tetralin rings,
aliphatic protons from the tetralin ring, and protons from the propionamide group (ethyl and
amide protons). The coupling patterns and chemical shifts of the aliphatic protons would be
crucial for confirming the cis stereochemistry.

e 13C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic
carbons of the tetralin ring, and the carbons of the propionamide group, including the
carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8023608/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-4p-pdot-structure-and-chemical-properties
https://www.benchchem.com/product/b8023608/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4p-pdot-structure-and-chemical-properties
https://www.benchchem.com/product/b8023608/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4p-pdot-structure-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e N-H stretch: A characteristic absorption band for the secondary amide N-H group would be
expected around 3300 cm™1.

e C=0 stretch: A strong absorption band for the amide carbonyl group should appear around
1640 cm™1.

o Aromatic C-H stretch: Peaks corresponding to the aromatic C-H stretching vibrations would
be observed above 3000 cm™1.

 Aliphatic C-H stretch: Absorptions for the aliphatic C-H bonds would be present below 3000

cm™i.
Mass Spectrometry (MS):

e The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of 4p-PDOT (279.38 g/mol ). Fragmentation patterns would likely involve cleavage of
the propionamide side chain and fragmentation of the tetralin ring system.

Biological Activity and Mechanism of Action

4p-PDOT is a high-affinity, competitive antagonist of the MT2 melatonin receptor, exhibiting
over 300-fold selectivity for MT2 over the MT1 receptor.[1][2][3][5] Melatonin, the natural ligand
for these receptors, is a neurohormone that regulates circadian rhythms and other
physiological processes.[11]

The MT2 receptor is a G-protein coupled receptor (GPCR).[11] Upon activation by melatonin,
the MT2 receptor can couple to different G proteins, primarily Gi, leading to the inhibition of
adenylyl cyclase and a decrease in intracellular cyclic AMP (CAMP) levels.[6] MT2 activation
can also lead to the activation of phospholipase C (PLC) and subsequent increases in inositol
phosphates and intracellular calcium, through coupling to Gq proteins.[12]

4p-PDOT exerts its antagonist effect by binding to the MT2 receptor and preventing the binding
of melatonin, thereby blocking these downstream signaling events.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

